ethyl 4-chlorobutanimidoate hydrochloride chemical properties
ethyl 4-chlorobutanimidoate hydrochloride chemical properties
An In-Depth Technical Guide to Ethyl 4-Chlorobutanimidoate Hydrochloride: Properties, Synthesis, and Applications
Introduction
Ethyl 4-chlorobutanimidoate hydrochloride (CAS No. 89224-42-0) is a reactive chemical intermediate belonging to the class of imidoate salts, often referred to as Pinner salts.[1] Its structure features a terminal chlorine atom and an imidoate functional group, making it a valuable and versatile building block in synthetic organic chemistry. Primarily utilized in the synthesis of nitrogen-containing heterocycles, this compound serves as a crucial precursor for molecules of interest in pharmaceutical and agrochemical research. The hydrochloride salt form enhances its stability, yet it remains a moisture-sensitive and reactive species. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via the Pinner reaction, its reactivity profile, and essential safety and handling information for laboratory professionals.
Physicochemical and Spectroscopic Properties
The fundamental properties of ethyl 4-chlorobutanimidoate hydrochloride are summarized below. While extensive experimental data for this specific compound is not widely published, its characteristics can be inferred from its structure and the general properties of similar Pinner salts.
Core Chemical Properties
| Property | Value | Source |
| CAS Number | 89224-42-0 | [2] |
| Molecular Formula | C₆H₁₃Cl₂NO | [3] |
| Molecular Weight | 186.08 g/mol | [3] |
| Synonyms | Ethyl 4-chlorobutanimidate hydrochloride, 4-Chlorobutanimidic acid ethyl ester hydrochloride | N/A |
| SMILES | N=C(OCC)CCCCl.[H]Cl | [3] |
| Appearance | Expected to be a crystalline solid | General knowledge |
| Stability | Hygroscopic; sensitive to moisture.[4] | [4] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of synthesized ethyl 4-chlorobutanimidoate hydrochloride. While specific spectra for this compound are proprietary to chemical suppliers, the expected characteristics are as follows:
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), as well as two methylene groups (CH₂) in the butyl chain, likely appearing as triplets or more complex multiplets. The N-H proton would appear as a broad singlet. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atom and the protonated imidoate group.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display six distinct carbon signals corresponding to the ethyl group carbons, the two methylene carbons of the butyl chain, the imidoate carbon (C=N), and the carbon bearing the chlorine atom.
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IR (Infrared) Spectroscopy: Key absorption bands would include a C=N stretch for the iminium group and N-H stretching vibrations. The absence of a strong nitrile (C≡N) peak from the starting material would indicate a complete reaction.[5]
Synthesis via the Pinner Reaction
The primary method for synthesizing ethyl 4-chlorobutanimidoate hydrochloride is the Pinner reaction. This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride.[1][6]
Reaction Mechanism
The Pinner reaction proceeds through the following mechanistic steps:
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Protonation of the Nitrile: The nitrogen atom of the nitrile (4-chlorobutyronitrile) is protonated by the strong acid (HCl), forming a highly electrophilic nitrilium ion.
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Nucleophilic Attack: The alcohol (ethanol) acts as a nucleophile, attacking the carbon atom of the nitrilium ion.
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Proton Transfer: A proton transfer event results in the formation of the stable imidoate hydrochloride salt, which often precipitates from the reaction mixture.[6][7]
The overall workflow is depicted below.
Caption: Workflow for the synthesis of Ethyl 4-chlorobutanimidoate HCl.
Detailed Experimental Protocol
This protocol is a representative procedure based on the principles of the Pinner reaction.[7][8]
Materials:
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4-Chlorobutyronitrile
-
Anhydrous Ethanol (EtOH)
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Anhydrous Diethyl Ether
-
Hydrogen Chloride (gas)
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Reaction flask equipped with a gas inlet tube, drying tube, and magnetic stirrer.
Procedure:
-
Setup: Assemble a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon). Equip it with a magnetic stir bar, a gas dispersion tube extending below the solvent surface, and a calcium chloride drying tube on the outlet.
-
Reactant Charging: Charge the flask with 4-chlorobutyronitrile (1.0 eq) and anhydrous ethanol (1.1 eq). Cool the mixture to 0°C in an ice bath.
-
Causality: Anhydrous conditions are critical because the imidoate salt product is highly susceptible to hydrolysis, which would yield an ester as a byproduct.[7] Cooling the mixture minimizes potential side reactions and controls the exothermicity of dissolving HCl gas.
-
-
HCl Addition: Slowly bubble anhydrous hydrogen chloride gas through the stirred solution for 1-2 hours. Ensure the temperature remains between 0-5°C.
-
Reaction: After saturation with HCl, seal the flask and allow the mixture to stir at 0°C for 1 hour, then let it slowly warm to room temperature and stir for an additional 12-24 hours. A white precipitate of the Pinner salt will typically form during this time.
-
Causality: The extended reaction time ensures complete conversion of the nitrile. The product is often insoluble in the reaction medium, facilitating its isolation.[1]
-
-
Isolation: Cool the reaction mixture and collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials. Dry the product under vacuum.
-
Causality: Washing with a non-polar, anhydrous solvent like diethyl ether removes residual starting materials without dissolving the polar salt product.
-
-
Storage: Store the final product in a tightly sealed container under an inert atmosphere in a desiccator to protect it from moisture.[4]
Reactivity and Synthetic Applications
Ethyl 4-chlorobutanimidoate hydrochloride is not typically an end-product but a versatile intermediate. Its reactivity is centered on the electrophilic imidoate carbon, which is susceptible to attack by various nucleophiles.[1]
Key transformations include:
-
Hydrolysis to Esters: In the presence of water, the imidoate salt readily hydrolyzes to form the corresponding ester, ethyl 4-chlorobutyrate.[1]
-
Formation of Amidines: Reaction with ammonia or primary/secondary amines leads to the formation of substituted amidines, which are common structural motifs in medicinal chemistry.[7]
-
Formation of Orthoesters: Treatment with excess alcohol can yield an orthoester.[1]
The chlorine atom on the butyl chain provides an additional reactive site for nucleophilic substitution or cyclization reactions, further expanding its synthetic utility.
Caption: Key reactions of Ethyl 4-chlorobutanimidoate Hydrochloride.
Safety, Handling, and Storage
Proper handling and storage are crucial when working with ethyl 4-chlorobutanimidoate hydrochloride due to its reactivity and potential hazards.
| Aspect | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9] | To prevent skin and eye irritation. The compound is classified as a skin and eye irritant.[4] |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid dust formation and inhalation. Wash hands thoroughly after handling.[4][10] | To prevent respiratory tract irritation.[4] |
| Stability & Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Store under an inert atmosphere and protect from moisture.[4] | The compound is hygroscopic and reacts with water.[4] Moisture exposure will lead to decomposition. |
| Incompatibilities | Avoid contact with strong oxidizing agents, strong bases, and water/moisture.[4][11] | Contact with incompatible materials can lead to vigorous reactions or decomposition. |
| First Aid | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Move to fresh air. Seek medical attention if irritation persists.[4] | Standard first aid procedures for chemical irritants. |
Conclusion
Ethyl 4-chlorobutanimidoate hydrochloride is a highly useful synthetic intermediate whose value is derived from the dual reactivity of its Pinner salt functionality and the terminal alkyl chloride. Its synthesis via the Pinner reaction is straightforward, provided that strictly anhydrous conditions are maintained. For researchers in drug discovery and development, this compound offers a reliable entry point for the construction of complex nitrogen-containing molecules, particularly amidines and other heterocyclic systems. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory.
References
-
NROChemistry. Pinner Reaction. Retrieved from [Link]
-
Gebauer Company. (n.d.). Safety Data Sheet (SDS): Ethyl Chloride. Retrieved from [Link]
-
Organic Chemistry Portal. Pinner Reaction. Retrieved from [Link]
-
Wikipedia. Pinner reaction. Retrieved from [Link]
-
Neufeind, S., et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577. Retrieved from [Link]
-
Watanabe, K., et al. (2012). Improved Pinner Reaction with CPME as a Solvent. ResearchGate. Retrieved from [Link]
-
Palmer, L. (n.d.). CLP_MSDS D026 2-_Diethylamino_ethyl chloride hydrochloride solution. Retrieved from [Link]
-
Total Materia. (n.d.). RSt 37-2 (Germany / DIN) Material Properties. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18474, Ethyl 4-chlorobutyrate. Retrieved from [Link]
-
Al-Ostath, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of King Saud University - Science, 33(7), 101569. Retrieved from [Link]
-
ResearchGate. (n.d.). H-NMR and IR data for UDTH and Complex between UDTH and ET. Retrieved from [Link]
Sources
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. ethyl 4-chlorobutanimidoate hydrochloride | 89224-42-0 [chemicalbook.com]
- 3. 89224-42-0|Ethyl 4-chlorobutanimidate hydrochloride|BLD Pharm [bldpharm.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. d-nb.info [d-nb.info]
- 7. Pinner Reaction | NROChemistry [nrochemistry.com]
- 8. Pinner Reaction [organic-chemistry.org]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.fr [fishersci.fr]
